2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Antimicrobial Activity : A study focused on the synthesis of derivatives of this compound, highlighting their antimicrobial properties. It was found that these compounds displayed good antimicrobial activity, with some showing high activity towards specific strains (Fahim & Ismael, 2019).
Antiarthritic and Analgesic Potential : Another research synthesized a series of similar compounds and evaluated them as antiinflammatory and analgesic agents. Some analogues in this series were found to be more potent than known drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Antioxidant Activity : Derivatives of this compound were prepared and tested for their antioxidant activity. One specific derivative showed excellent antioxidant activity, surpassing that of the standard Ascorbic acid (Talapuru et al., 2014).
Antibacterial Study of Derivatives : A study synthesized N-substituted derivatives and conducted an antibacterial study. The compounds exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Glutaminase Inhibition for Cancer Therapy : Research on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, indicated their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This has implications in cancer therapy, as one of the analogs showed potency in inhibiting the growth of human lymphoma B cells (Shukla et al., 2012).
Anticancer Properties : A research synthesized derivatives and evaluated them for their anticancer activities. Selected compounds exhibited reasonable activity against various cancer cell lines, particularly effective against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Agents : New heterocyclic compounds incorporating sulfamoyl moiety were synthesized, aimed for use as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves potential areas of research involving the compound, its possible applications, and how it can be modified or used in the future.
Please consult a professional chemist or a reliable database for accurate and specific information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-13-22-18(25)14-28-20-21(29(26,27)17-7-5-4-6-8-17)24-19(23-20)16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWHMICYVCVBTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide |
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